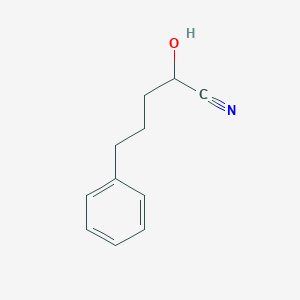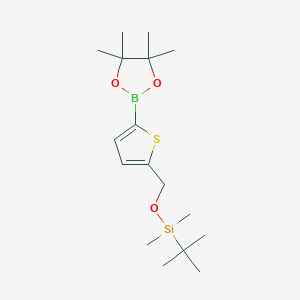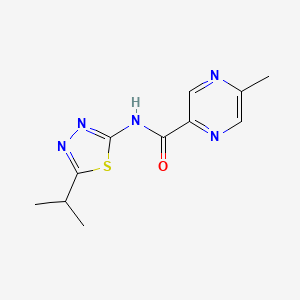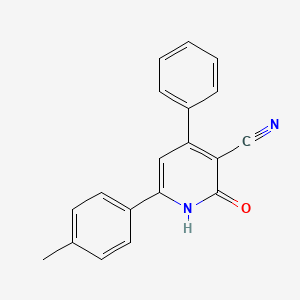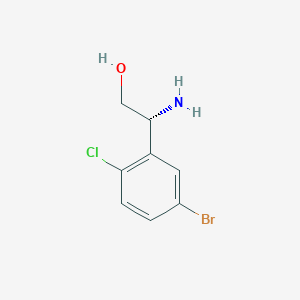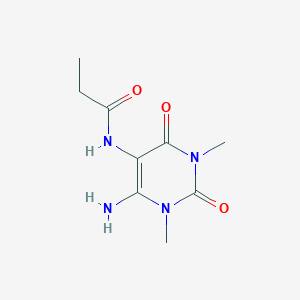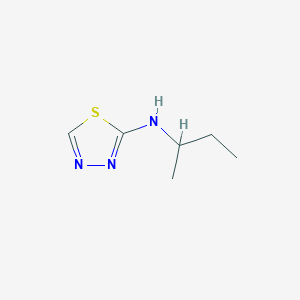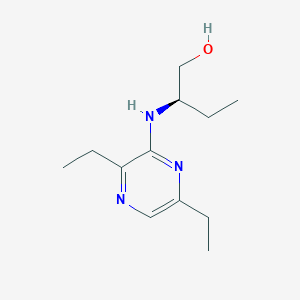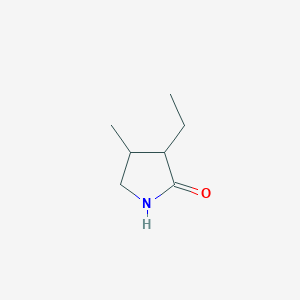
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and chlorinated phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple chlorine atoms in its structure makes it a valuable intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichlorophenylamine with a chlorinated pyrimidine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation may produce a pyrimidine oxide.
Applications De Recherche Scientifique
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use it to study the interactions of chlorinated aromatic compounds with biological systems, providing insights into their toxicity and environmental impact.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its chlorinated phenyl group may interact with hydrophobic pockets in proteins, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-phenylpyrimidine: Lacks the additional chlorine atoms on the phenyl ring, resulting in different reactivity and applications.
2,4,6-Trichloropyrimidine: Contains chlorine atoms on the pyrimidine ring instead of the phenyl ring, leading to distinct chemical behavior.
5-(2,4,6-Trichlorophenyl)pyrimidine: Similar structure but without the chlorine atom on the pyrimidine ring.
Uniqueness
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to the presence of multiple chlorine atoms on both the pyrimidine and phenyl rings. This structural feature enhances its reactivity and makes it a versatile intermediate for synthesizing a wide range of compounds with diverse applications.
Propriétés
Formule moléculaire |
C10H4Cl4N2 |
|---|---|
Poids moléculaire |
294.0 g/mol |
Nom IUPAC |
2-chloro-5-(2,4,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-1-7(12)9(8(13)2-6)5-3-15-10(14)16-4-5/h1-4H |
Clé InChI |
SDZDFQYRBUYMMR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C2=CN=C(N=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


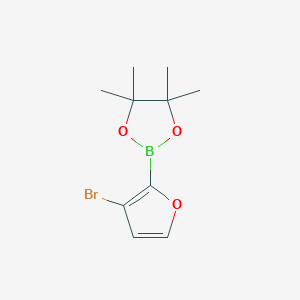
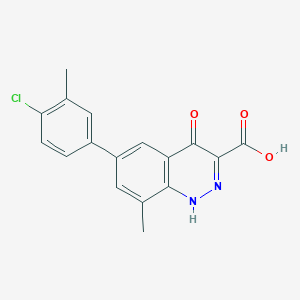
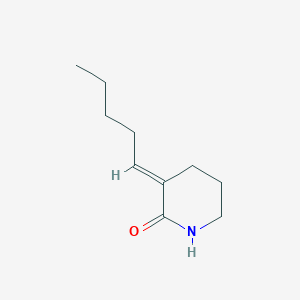
![3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106820.png)
![2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B13106828.png)
